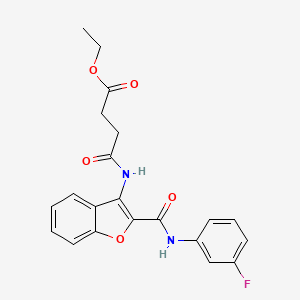

Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a benzofuran core substituted with a 3-fluorophenyl carbamoyl group and an ethyl 4-oxobutanoate ester. Its molecular formula is C₃₃H₂₈FN₃O₆ (exact weight requires validation), and it is structurally related to intermediates in pharmaceutical synthesis, particularly aurora kinase inhibitors like AZD1152 . The compound’s design integrates a heterocyclic benzofuran moiety and fluorine substituent, which are known to enhance metabolic stability and target binding in medicinal chemistry.

Properties

IUPAC Name |

ethyl 4-[[2-[(3-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c1-2-28-18(26)11-10-17(25)24-19-15-8-3-4-9-16(15)29-20(19)21(27)23-14-7-5-6-13(22)12-14/h3-9,12H,2,10-11H2,1H3,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZMCIYDRLCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.39 g/mol. The structure features a benzofuran moiety linked to a carbamate group, which is known for its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anticancer Activity : Initial studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the fluorophenyl group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its structural components suggest interactions with enzymes and receptors involved in inflammatory pathways, which could modulate immune responses effectively .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | |

| Ethyl 4-(benzofuran-2-carboxylic acid) | Antimicrobial, anti-inflammatory | |

| 5-Chloro-benzofuran | Anticancer properties |

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicated significant potency compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cell signaling pathways. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, which may enhance its therapeutic potential .

- Clinical Relevance : Although primarily studied in preclinical settings, preliminary findings suggest that derivatives of this compound may progress to clinical trials due to their promising pharmacological profiles .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle: The target compound contains a benzofuran ring, unlike simpler phenyl-substituted analogs (e.g., compounds in ).

Substituent Effects: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound offers lower steric hindrance and higher electronegativity compared to chlorophenyl analogs (e.g., ), which may improve solubility and metabolic stability . Ethoxy vs.

Ester Position: The target compound’s 4-oxobutanoate ester differs from β-keto esters in , which may influence hydrolysis rates and bioavailability.

Pharmacological Implications

- The target compound’s role as an intermediate in AZD1152 synthesis suggests utility in oncology, as AZD1152 is an aurora kinase inhibitor used in cancer therapy .

- Chlorophenyl analogs () are associated with broader applications, including antimalarial and agrochemical precursors, but lack the benzofuran moiety’s target specificity.

Research Findings and Data Gaps

- Bioactivity Data: Limited public data exist on the target compound’s direct biological activity. Its pharmacological relevance is inferred from its role in AZD1152 synthesis .

- Physicochemical Properties : Melting points, solubility, and stability data are absent in available literature, highlighting a research gap.

- Comparative Studies: No head-to-head studies compare the target compound with its analogs in kinase inhibition assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

Condensation : Reacting a benzofuran precursor with 3-fluorophenyl isocyanate to form the carbamoyl group.

Cyclization : Using acidic or basic conditions to stabilize the benzofuran core.

Esterification : Introducing the ethyl 4-oxobutanoate moiety via nucleophilic acyl substitution.

- Critical parameters include temperature control (0–6°C for intermediates, as seen in fluorophenylboronic acid synthesis) and purification via column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the benzofuran and fluorophenyl groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches.

- HPLC : Assess purity (>98% as per reagent standards) .

Q. How can researchers validate the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.

- Enzyme inhibition studies : Monitor activity changes in targets like NF-κB or cyclooxygenase (COX) using colorimetric substrates (e.g., p-nitrophenyl phosphate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

- Methodological Answer :

- Substitution patterns : Modify the fluorophenyl group (e.g., para/meta substitution) or benzofuran core to assess electronic effects.

- Functional group swaps : Replace the ethyl ester with methyl or tert-butyl esters to study steric and solubility impacts.

- Data analysis : Use multivariate regression to correlate structural features with bioactivity (e.g., IC values) .

Q. What experimental strategies address conflicting bioactivity data across assays?

- Methodological Answer :

- Assay validation : Compare results across orthogonal methods (e.g., cell-based vs. biochemical assays).

- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts.

- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .

Q. How can researchers design stability studies under varied pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with periodic HPLC monitoring.

- pH-dependent degradation : Use buffered solutions (pH 1–9) to identify labile functional groups (e.g., ester hydrolysis).

- Degradation product isolation : Prep-HPLC to isolate and characterize breakdown products .

Q. What computational methods support mechanistic studies of its biological activity?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like NF-κB using software (e.g., AutoDock Vina).

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Train models on datasets of analogous compounds to predict bioactivity .

Experimental Design & Data Analysis

Q. How should researchers optimize reaction yields while minimizing side products?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent polarity (e.g., DMF vs. THF) in a factorial design.

- In situ monitoring : Use ReactIR to track reaction progress and identify intermediates.

- Green chemistry principles : Substitute toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.